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molecular formula C13H8O2S B2895494 2-hydroxy-9H-thioxanthen-9-one CAS No. 31696-67-0

2-hydroxy-9H-thioxanthen-9-one

Cat. No. B2895494
M. Wt: 228.27
InChI Key: ANHLDZMOXDYFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664431B2

Procedure details

150 ml concentrated sulfuric acid was added to 16 g (0.103 mol) thiosalicylic acid. 60 g (0.44 mol) phenol was added portion wise. The temperature rose to 50° C. during the addition. The mixture was allowed to cool down to room temperature and stirred for 30 minutes at room temperature. The mixture was heated to 80° C. for 48 hours. The mixture was allowed to cool down to room temperature and carefully added over one hour to 3 l water at 75° C. The mixture was stirred for an additional hour at 60° C. and allowed to cool down to room temperature. 2-hydroxy-9H-thioxanthen-9-one was isolated by filtration and dried. 12.9 g of 2-hydroxy-9H-thioxanthen-9-one (55%) was isolated. 2-hydroxy-9H-thioxanthen-9-one was sufficiently pure to be used without further purification.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:15])(=O)[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[SH:9].[C:16]1([OH:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O>[OH:22][C:16]1[CH:21]=[CH:20][C:19]2[S:9][C:8]3[C:7](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:6](=[O:15])[C:18]=2[CH:17]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
16 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rose to 50° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° C. for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional hour at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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